molecular formula C26H23N B11114151 4-methyl-N-tritylaniline

4-methyl-N-tritylaniline

Cat. No.: B11114151
M. Wt: 349.5 g/mol
InChI Key: AVKZMKFFRWZSOS-UHFFFAOYSA-N
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Description

4-Methyl-N-tritylaniline (CAS: 22948-06-7), also known as 4-tritylaniline or p-(triphenylmethyl)aniline, is a substituted aniline derivative with the molecular formula C25H21N and a molecular weight of 335.44 g/mol . Its structure features a trityl group (triphenylmethyl, (C6H5)3C–) attached to the amino group of 4-methylaniline (p-toluidine). Key properties include:

  • Melting Point: 255–257°C (lit.)
  • Stereoelectronic Effects: The bulky trityl group introduces significant steric hindrance, which can protect the amine group from undesired reactions during synthetic processes .

Properties

Molecular Formula

C26H23N

Molecular Weight

349.5 g/mol

IUPAC Name

4-methyl-N-tritylaniline

InChI

InChI=1S/C26H23N/c1-21-17-19-25(20-18-21)27-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20,27H,1H3

InChI Key

AVKZMKFFRWZSOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-tritylaniline typically involves the reaction of 4-methylaniline with triphenylmethyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trityl chloride. The general reaction scheme is as follows:

4-Methylaniline+Triphenylmethyl chlorideThis compound+HCl\text{4-Methylaniline} + \text{Triphenylmethyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Methylaniline+Triphenylmethyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-tritylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-Methyl-N-tritylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-tritylaniline involves its interaction with various molecular targets. The trityl group provides steric hindrance, which can influence the compound’s reactivity and interaction with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 4-methyl-N-tritylaniline:

Table 1: Comparative Analysis of this compound and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties References
This compound C25H21N 335.44 255–257 Synthesis of 5-tritylisatin; steric protection
4-Methylaniline (p-toluidine) C7H9N 107.15 44–46 Intermediate in dyes, agrochemicals
N,N-Bis(2-chloroethyl)-4-methylaniline C11H15Cl2N 232.15 N/A Alkylating agent in medicinal chemistry
4-Chloro-N-methylaniline C7H8ClN 141.60 68–70 Intermediate in drug synthesis (e.g., medazepam)
4-Nitro-m-toluidine C7H8N2O2 152.15 114–116 Dye manufacturing; mutagenic properties
4-Methyl-N-phenylaniline C13H13N 183.25 62–64 Model compound for electronic studies

Key Differences and Research Findings

Steric and Electronic Effects :

  • The trityl group in this compound drastically increases molecular weight and melting point compared to simpler analogues like 4-methylaniline. This group also enhances thermal stability and reduces nucleophilicity of the amine, making it useful in multi-step syntheses .
  • In contrast, 4-methylaniline lacks steric protection, rendering it reactive but prone to oxidation or unwanted substitutions .

Applications in Synthesis :

  • N,N-Bis(2-chloroethyl)-4-methylaniline (MW: 232.15) is tailored for alkylation reactions due to its chloroethyl groups, which can crosslink DNA in anticancer therapies .
  • 4-Nitro-m-toluidine (MW: 152.15) serves as a nitroaromatic building block in azo dyes but poses toxicity risks .

Solubility and Reactivity: The trityl group reduces solubility in polar solvents, whereas 4-methylaniline and its chloro derivatives are more soluble in organic solvents like ethanol . 4-Methyl-N-phenylaniline (MW: 183.25) exhibits conjugated π-systems, making it a candidate for optoelectronic materials .

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